2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile
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Overview
Description
2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile is a complex organic compound that features a naphtho[1,2-D][1,3]oxazole core with a phenylbuta-1,3-dien-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile typically involves a multi-step process. One common approach is the Heck reaction, which involves the coupling of olefins with β-bromostyrenes in the presence of a palladium catalyst . This method allows for the formation of 1,4-conjugated dienes with good yield and selectivity.
Another method involves the Suzuki-Miyaura reaction, which couples vinyl boric acid with vinyl bromides . This reaction is catalyzed by transition metals such as nickel, copper, or palladium and provides an alternative route to the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Heck and Suzuki-Miyaura reactions are well-suited for large-scale production due to their high yields and selectivity. Additionally, the use of immobilized catalysts and continuous flow reactors can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted naphtho[1,2-D][1,3]oxazole derivatives.
Scientific Research Applications
2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its cytotoxic activity against cancer cells is attributed to its ability to induce apoptosis through the activation of caspases and the disruption of mitochondrial function . Additionally, its anti-inflammatory effects are mediated by the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound features a similar phenylbuta-1,3-dien-1-yl structure but lacks the naphtho[1,2-D][1,3]oxazole core.
Naphtho[1,2-e][1,3]oxazine derivatives: These compounds share the naphtho[1,2-D][1,3]oxazole core but have different substituents.
Uniqueness
2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile is unique due to its combination of a naphtho[1,2-D][1,3]oxazole core with a phenylbuta-1,3-dien-1-yl substituent. This unique structure imparts distinct optical and electronic properties, making it valuable for various applications in materials science and medicinal chemistry.
Properties
CAS No. |
61575-64-2 |
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Molecular Formula |
C22H14N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-phenylbuta-1,3-dienyl)benzo[e][1,3]benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C22H14N2O/c23-15-17-14-20-22(19-12-6-5-11-18(17)19)24-21(25-20)13-7-4-10-16-8-2-1-3-9-16/h1-14H |
InChI Key |
NVALQLRNYCHENH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=NC3=C(O2)C=C(C4=CC=CC=C43)C#N |
Origin of Product |
United States |
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